Dalbavancin A0
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Overview
Description
Dalbavancin A0 is a second-generation lipoglycopeptide antibiotic. It is derived from a natural product glycopeptide by amidation of the peptide-carboxy group of amino acid 7 with 3-(dimethylamino)-1-propylamine . This compound is primarily used to treat infections caused by susceptible strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, and Streptococcus agalactiae .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dalbavancin A0 is synthesized through a series of chemical reactions involving the amidation of the peptide-carboxy group of amino acid 7 with 3-(dimethylamino)-1-propylamine . The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control . The production process is designed to be scalable and cost-effective, ensuring a consistent supply of the compound for medical use .
Chemical Reactions Analysis
Types of Reactions
Dalbavancin A0 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents . The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions involving this compound include various degradation products, such as mannosyl aglycone (MAG) and other uncharacterized compounds . These products are typically identified and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
Dalbavancin A0 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of lipoglycopeptides.
Biology: Investigated for its interactions with bacterial cell walls and its mechanism of action.
Medicine: Used in the treatment of infections caused by Gram-positive bacteria, including MRSA.
Industry: Employed in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Dalbavancin A0 exerts its effects by interfering with bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking and ultimately leading to cell lysis . This mechanism is similar to that of other glycopeptide antibiotics, but this compound has enhanced activity and a longer half-life .
Comparison with Similar Compounds
Dalbavancin A0 is part of a group of closely related compounds, including Dalbavancin A1, B0, B1, and B2 . Compared to these similar compounds, this compound has unique properties, such as improved stability and enhanced antibacterial activity . Other similar compounds include vancomycin and teicoplanin, which also target bacterial cell wall synthesis but differ in their pharmacokinetic properties and spectrum of activity .
Properties
IUPAC Name |
(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H98Cl2N10O28/c1-37(2)12-9-7-6-8-10-13-60(105)93-69-72(108)74(110)77(85(119)120)127-86(69)126-76-57-30-42-31-58(76)123-54-23-18-41(28-49(54)88)70(106)68-84(118)97-66(79(113)91-24-11-25-99(4)5)47-32-43(101)33-56(124-87-75(111)73(109)71(107)59(36-100)125-87)61(47)46-27-39(16-21-51(46)102)64(81(115)98-68)94-82(116)65(42)95-83(117)67-48-34-45(35-53(104)62(48)89)122-55-29-40(17-22-52(55)103)63(90-3)80(114)92-50(78(112)96-67)26-38-14-19-44(121-57)20-15-38/h14-23,27-35,37,50,59,63-75,77,86-87,90,100-104,106-111H,6-13,24-26,36H2,1-5H3,(H,91,113)(H,92,114)(H,93,105)(H,94,116)(H,95,117)(H,96,112)(H,97,118)(H,98,115)(H,119,120)/t50-,59-,63+,64-,65-,66+,67+,68+,69-,70-,71-,72-,73+,74+,75+,77+,86-,87+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGMGIBWPBHRCL-MMSKKVQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H98Cl2N10O28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1802.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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